molecular formula C20H21N3O2S B2653989 N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide CAS No. 327038-63-1

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide

Cat. No.: B2653989
CAS No.: 327038-63-1
M. Wt: 367.47
InChI Key: QRIYZHMRKUYVQF-UHFFFAOYSA-N
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Description

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide is a complex organic compound that features a benzothiazole ring fused with an acetamide group and a tert-butyl-substituted benzamide

Scientific Research Applications

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action might involve binding to a specific biological target .

Safety and Hazards

As with any chemical compound, handling “N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide” would require appropriate safety precautions. The specific hazards would depend on the compound’s physical and chemical properties .

Future Directions

The study of “N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide” could open up new avenues of research in organic chemistry, medicinal chemistry, and other fields. Future research could explore its potential applications, investigate its reactivity, and develop more efficient methods for its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with acetic anhydride under reflux conditions.

    Acetamidation: The benzothiazole derivative is then acetamidated using acetic anhydride and a base such as pyridine.

    Coupling with 4-(tert-butyl)benzoyl Chloride: The final step involves coupling the acetamidobenzo[d]thiazole with 4-(tert-butyl)benzoyl chloride in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced amide or benzamide derivatives.

    Substitution: Substituted benzothiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butyl-2-benzothiazolesulfenamide: Known for its use in rubber vulcanization.

    N-(1,3-benzothiazol-2-ylsulfanyl)-2-methylpropan-2-amine: Studied for its biological activity.

Uniqueness

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(tert-butyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-12(24)21-15-9-10-16-17(11-15)26-19(22-16)23-18(25)13-5-7-14(8-6-13)20(2,3)4/h5-11H,1-4H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIYZHMRKUYVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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